
2-(4-Bromophenyl)-2H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophényl)-2H-isoindole est un composé organique appartenant à la classe des isoindoles. Les isoindoles sont des composés hétérocycliques contenant un système cyclique fusionné composé d'un cycle benzénique et d'un cycle pyrrole. La présence d'un atome de brome sur le cycle phényle rend ce composé particulièrement intéressant pour diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-(4-Bromophényl)-2H-isoindole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction du 4-bromobenzaldéhyde avec des dérivés d'aniline en conditions acides pour former l'imine correspondante, suivie d'une cyclisation à l'aide d'un agent cyclisant approprié tel que l'acide polyphosphorique ou l'oxychlorure de phosphore.
Méthodes de production industrielle : Dans un contexte industriel, la production de 2-(4-Bromophényl)-2H-isoindole peut être mise à l'échelle en optimisant les conditions réactionnelles, telles que la température, le solvant et le temps de réaction, afin d'obtenir des rendements et une pureté plus élevés. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la reproductibilité du processus de synthèse.
Types de réactions :
Oxydation : Le 2-(4-Bromophényl)-2H-isoindole peut subir des réactions d'oxydation pour former divers dérivés oxydés. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : La réduction de ce composé peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés isoindoliques réduits.
Substitution : L'atome de brome sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile. Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés à cette fin.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés :
Oxydation : Dérivés isoindoliques oxydés.
Réduction : Dérivés isoindoliques réduits.
Substitution : Dérivés phényl isoindoliques substitués.
4. Applications de la recherche scientifique
Le 2-(4-Bromophényl)-2H-isoindole a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques et de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action du 2-(4-Bromophényl)-2H-isoindole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les cibles et les voies moléculaires exactes sont encore à l'étude.
Composés similaires :
2-(4-Bromophényl)thiazole : Un autre composé hétérocyclique substitué par le brome avec des activités antimicrobiennes et anticancéreuses potentielles.
Acide 4-bromophénylacétique : Un dérivé d'acide phénylacétique substitué par le brome avec diverses applications chimiques.
Unicité : Le 2-(4-Bromophényl)-2H-isoindole est unique en raison de sa structure de base isoindolique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux pour la recherche et les applications industrielles.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2H-isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
2-(4-Bromophenyl)thiazole: Another bromine-substituted heterocyclic compound with potential antimicrobial and anticancer activities.
4-Bromophenylacetic acid: A bromine-substituted phenylacetic acid derivative with various chemical applications.
Uniqueness: 2-(4-Bromophenyl)-2H-isoindole is unique due to its isoindole core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116161-44-5 |
|---|---|
Formule moléculaire |
C14H10BrN |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-(4-bromophenyl)isoindole |
InChI |
InChI=1S/C14H10BrN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-10H |
Clé InChI |
WGMFZRPPVMTRNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(C=C2C=C1)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)

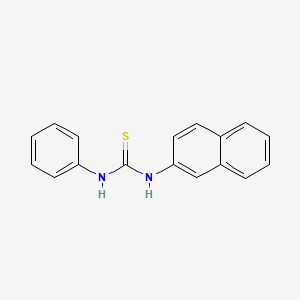
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)

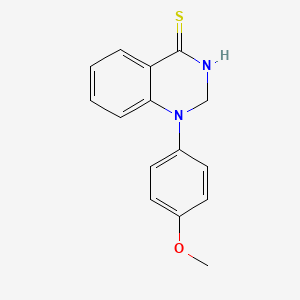

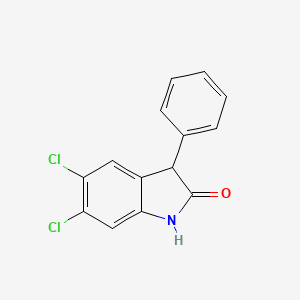
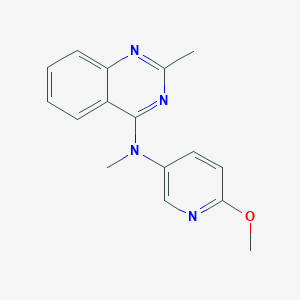

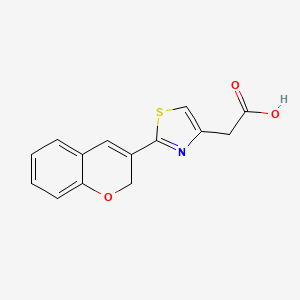
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

